molecular formula C8H8BrN3O B1528801 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole CAS No. 1341608-81-8

5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole

Cat. No.: B1528801
CAS No.: 1341608-81-8
M. Wt: 242.07 g/mol
InChI Key: WPDBAXBQWPBSKM-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole is a heterocyclic compound that contains both an oxazole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole typically involves the bromination of a precursor compound. One common method involves the bromination of 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrazole or oxazole rings.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products include reduced pyrazole or oxazole derivatives.

Scientific Research Applications

5-(Bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The pyrazole and oxazole rings can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and biological activity.

    5-(hydroxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its biological properties.

Uniqueness

5-(Bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions

Properties

IUPAC Name

5-(bromomethyl)-3-(1-methylpyrazol-4-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDBAXBQWPBSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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